molecular formula C18H20N2O3 B1236399 AR-42

AR-42

Número de catálogo: B1236399
Peso molecular: 312.4 g/mol
Clave InChI: LAMIXXKAWNLXOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of AR-42 involves several steps, starting with the preparation of ethyl 4-aminobenzoate, which is then converted to its amide derivative. This intermediate is further transformed into hydroxamic acid through a series of reactions . The general synthetic route includes:

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and reagents, with careful control of reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

AR-42 undergoes several types of chemical reactions, primarily involving its role as a histone deacetylase inhibitor. The compound induces histone H3 and H4 hyperacetylation, as well as α-tubulin acetylation . Common reagents and conditions used in these reactions include:

The major products formed from these reactions include acetylated histones and other proteins, which play a crucial role in gene expression modulation and cancer cell growth inhibition .

Aplicaciones Científicas De Investigación

Antitumor Activity

AR-42 has demonstrated significant antitumor activity across various cancer types. Below is a summary of its applications in specific cancers:

Cancer Type Mechanism of Action Key Findings
Pancreatic Cancer Induces G2/M arrest and apoptosis.Inhibited cell proliferation and reduced tumor growth in xenograft models .
Acute Myeloid Leukemia Suppresses NF-κB activation; induces apoptosis.Exhibited selective toxicity towards leukemic stem cells without affecting normal progenitor cells .
Multiple Myeloma Induces apoptosis via histone hyperacetylation.Demonstrated potent growth inhibition in vitro with IC50 values ranging from 16–30 nM .
Vestibular Schwannomas Induces cell cycle arrest and decreases phosphorylated Akt.Showed significant growth inhibition in xenograft models .
Adult T-cell Leukemia/Lymphoma Targets both tumor cells and the bone microenvironment.Combined treatment with zoledronic acid reduced tumor growth and promoted new bone formation .

Pancreatic Cancer

In a study focusing on pancreatic cancer cells, this compound was found to inhibit cell proliferation by inducing G2/M cell cycle arrest and apoptosis. The treatment led to increased levels of ROS and DNA damage markers, indicating its potential as a therapeutic agent for this aggressive cancer type .

Acute Myeloid Leukemia

This compound was identified as an effective agent against acute myeloid leukemia by suppressing NF-κB activation and inducing apoptosis specifically in leukemic stem cells. This selectivity suggests its potential for treating hematological malignancies without harming normal hematopoietic cells .

Vestibular Schwannomas

Research indicated that this compound inhibited the growth of vestibular schwannoma cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound decreased phosphorylated Akt levels, suggesting a pathway through which this compound exerts its effects on tumor growth .

Clinical Trials

This compound is currently undergoing clinical trials for various malignancies, including hematological cancers and solid tumors. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for targeted cancer therapies.

Propiedades

Fórmula molecular

C18H20N2O3

Peso molecular

312.4 g/mol

Nombre IUPAC

N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)

Clave InChI

LAMIXXKAWNLXOC-UHFFFAOYSA-N

SMILES canónico

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Sinónimos

HDAC-42

Origen del producto

United States

Synthesis routes and methods

Procedure details

Compound 3 (6.1 g; 15.2 mmol) was dissolved in 1:1 methanol/THF (120 ml), and 10% palladium on charcoal (0.6 g, 10% w/w) was added. The mixture was treated with hydrogen under atmospheric pressure for 2 h, and filtered. The solvent was evaporated and the residue was recrystallized with ethyl acetate, yielding 4.2 g (90% yield).
Name
Compound 3
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.